

Technical Whitepaper: Mass Spectrometry Characterization of Pomalidomide-PEG5-C2-Azide[1]

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Compound of Interest

Compound Name: Pomalidomide-peg5-C2-azide

Cat. No.: B12387506

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Executive Summary

Pomalidomide-PEG5-C2-azide (CAS: 2624181-61-7) is a heterobifunctional linker-ligand conjugate used to recruit the E3 ubiquitin ligase Cereblon (CRBN).[1] It consists of the immunomodulatory drug Pomalidomide attached via a polyethylene glycol (PEG) spacer to a reactive azide group.[1] Accurate mass spectrometry characterization is essential for validating the integrity of the azide handle (susceptible to reduction or degradation) and the polydispersity of the PEG chain before "click" chemistry conjugation.[1]

This guide provides the definitive physicochemical data, fragmentation logic, and experimental protocols required for the high-confidence identification of this molecule.

Part 1: Physicochemical Identity & Structural Elucidation

The precise definition of "PEG5" and "C2" varies between vendors. For this guide, we define the structure based on the standard commercial standard (CAS 2624181-61-7), where the linker is attached to the 4-amino position of the phthalimide ring via an alkyl-amine linkage.

Molecular Specifications

Parameter	Value	Notes
Common Name	Pomalidomide-PEG5-C2-azide	Synonyms: Pomalidomide-4'-PEG5-C2-azide
CAS Number	2624181-61-7	Verified Reference Standard
Chemical Formula	C ₂₅ H ₃₄ N ₆ O ₉	
Average Molecular Weight	562.58 Da	Used for molarity calculations
Monoisotopic Mass	562.2387 Da	Target m/z for High-Res MS
Polar Surface Area (PSA)	~160 Å ²	High polarity due to PEG/Azide
SMILES	[N-]= [N+]=NCCOCCOCCOCCOCC OCCNC1=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=CC=C1	

Structural Deconstruction

To interpret MS/MS spectra, the molecule must be viewed as three distinct modules:

- Ligand Core (CRBN Binder): Pomalidomide moiety (C₁₃H₈N₂O₄ derived).[1]
- Linker Backbone: A PEG5 chain terminating in an ethyl group (-CH₂CH₂-).[1]
- Reactive Handle: A terminal Azide (-N₃) for CuAAC or SPAAC click chemistry.

“

Note on Nomenclature: The "PEG5" designation in this specific CAS refers to the five oxygen atoms within the linker chain, creating a spacer of approximately 18-20 atoms in length.

Part 2: Mass Spectrometry Methodologies

Sample Preparation Protocol

Objective: Solubilize the hydrophobic Pomalidomide core while preserving the labile azide group.[1]

- Stock Solution: Dissolve 1 mg of **Pomalidomide-PEG5-C2-azide** in 1 mL of DMSO (anhydrous). Vortex for 30 seconds.[1]
 - Caution: Avoid protic solvents (MeOH) for long-term storage to prevent potential solvolysis or azide reduction.[1]
- Working Solution: Dilute the stock 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid.
 - Final Concentration: ~10 µg/mL (approx. 18 µM).[1]
 - Stability Check: Analyze within 4 hours. Azides are light-sensitive; keep samples in amber vials.[1]

LC-MS/MS Acquisition Parameters

This protocol is optimized for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupoles.[1]

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1][2]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient:
 - 0-1 min: 5% B (Desalting)
 - 1-6 min: 5% -> 95% B (Linear Ramp)[1]
 - 6-8 min: 95% B (Wash)
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1][3]

- Spray Voltage: 3.5 kV.[1]
- Capillary Temp: 300°C (Avoid excessive heat to prevent thermal decomposition of the azide).[1]

Part 3: Spectral Interpretation & Fragmentation Logic[1]

Primary Ion Detection

In positive ESI mode, the molecule readily protonates.[1] Sodium adducts are also common due to the PEG chain's ability to chelate cations.[1]

Ion Species	Formula	Theoretical m/z	Description
[M+H] ⁺	[C ₂₅ H ₃₅ N ₆ O ₉] ⁺	563.2460	Primary Quantitation Ion
[M+Na] ⁺	[C ₂₅ H ₃₄ N ₆ O ₉ Na] ⁺	585.2279	Common in non-desalted samples
[M+NH ₄] ⁺	[C ₂₅ H ₃₈ N ₇ O ₉] ⁺	580.2726	Formed if ammonium buffers are used
[M-N ₂ +H] ⁺	[C ₂₅ H ₃₅ N ₄ O ₉] ⁺	535.2398	In-source fragment (Loss of N ₂ from azide)

Critical QC Check: If the peak at m/z 535.24 is the dominant species in the full scan, your source temperature or cone voltage is too high, causing thermal degradation of the azide.[1]

Fragmentation Pathways (MS/MS)

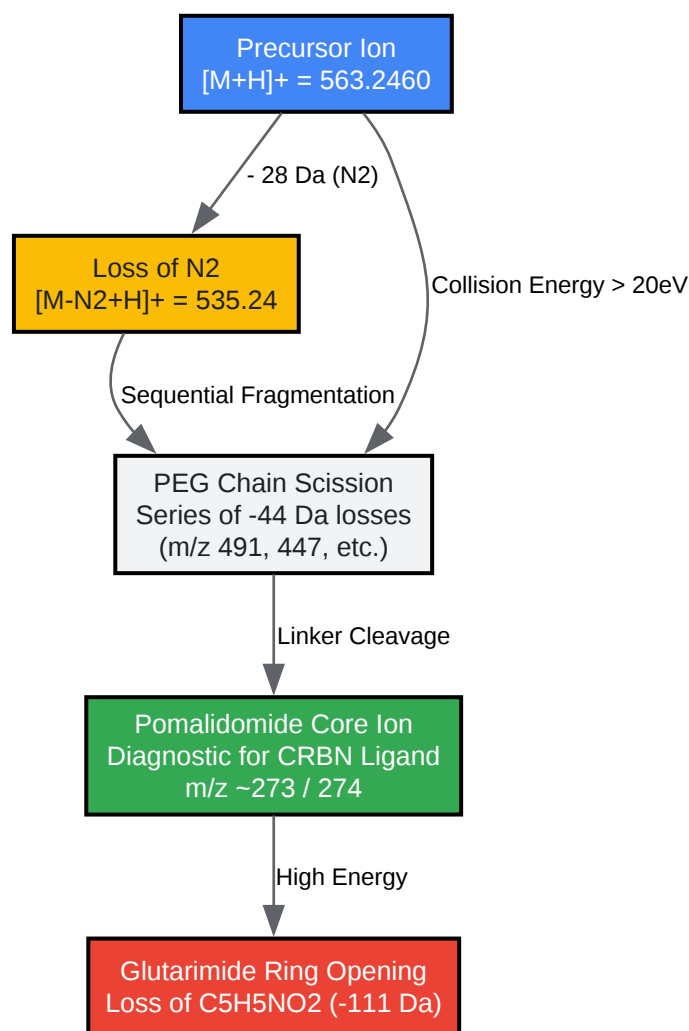
The collision-induced dissociation (CID) of **Pomalidomide-PEG5-C2-azide** follows specific cleavage rules.

- Azide Loss (Neutral Loss of 28 Da): The weakest bond is often within the azide group, leading to the loss of N₂.[1]

- PEG Chain Scission: Sequential losses of ethylene oxide units (-C₂H₄O, 44 Da).[1]
- Diagnostic Core Ion: Cleavage at the alkyl-amine attachment to the phthalimide ring generates the protonated Pomalidomide core or its dehydrated derivatives.[1]

DOT Diagram: Fragmentation Decision Tree

The following diagram visualizes the logical flow for identifying the molecule based on MS/MS data.

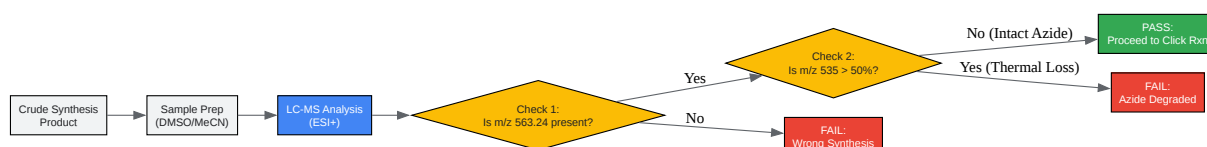


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Caption: MS/MS fragmentation tree for **Pomalidomide-PEG5-C2-azide**, highlighting the diagnostic loss of Nitrogen (azide check) and the Pomalidomide core signature.

Part 4: Experimental Workflow (Synthesis to QC)

To ensure the "Pomalidomide-PEG5-C2-azide" is suitable for PROTAC synthesis, a self-validating workflow is required.[1] This process minimizes the risk of using hydrolyzed or reduced linkers.[1]



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Caption: Quality Control logic flow. Crucially, a high abundance of the [M-28] peak suggests the azide has degraded, rendering the linker useless for click chemistry.

Part 5: Troubleshooting & Common Pitfalls

The "Missing Azide" Phenomenon

Symptom: The mass spectrum shows a dominant peak at m/z 537.25 instead of 563.24.[1]

Cause: Reduction of the azide ($-N_3$) to an amine ($-NH_2$) during sample prep or storage.[1] This often happens if TCEP or DTT (reducing agents) are accidentally introduced, or if the solvent contains trace mercaptans.[1] Solution: Ensure all solvents are "LC-MS Grade" and free of reducing agents.

Sodium Adduct Dominance

Symptom: Strong m/z 585.22 peak, weak protonated ion.[1] Cause: PEG chains are cation magnets.[1] High Na^+ levels suppress the $[M+H]^+$ signal, complicating MS/MS fragmentation (sodium adducts fragment poorly).[1] Solution: Add 0.1% Formic Acid or Ammonium Formate to the mobile phase to force protonation.[1]

Isobaric Interference

Symptom: Peaks with similar mass but different retention times.[1] Cause: Pomalidomide racemizes easily.[1] While the formula is identical, separation of R/S enantiomers may occur on chiral columns, or partial hydrolysis of the glutarimide ring (+18 Da, m/z 581.[1]25) may be mistaken for an adduct.[1]

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